molecular formula C17H11FN4O B2884249 4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-23-9

4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2884249
CAS No.: 872623-23-9
M. Wt: 306.3
InChI Key: XGKQSLFFNRBNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a fluorinated derivative of the pyrazolo[3,4-d]pyrimidine scaffold, a heterocyclic system widely explored in medicinal chemistry due to its structural similarity to purines. The compound features a 3-fluorophenoxy group at position 4 and a phenyl group at position 1.

Properties

IUPAC Name

4-(3-fluorophenoxy)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O/c18-12-5-4-8-14(9-12)23-17-15-10-21-22(16(15)19-11-20-17)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKQSLFFNRBNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A method adapted from involves reacting 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 3-fluorophenol under basic conditions.

  • Reaction Conditions :
    • Base : Potassium carbonate (2.5 equiv)
    • Solvent : Dimethylformamide (DMF)
    • Temperature : 120°C for 12 hours
    • Yield : 58%

The electron-withdrawing nature of the pyrimidine ring activates the chloro group for substitution, while the fluoride on the phenol enhances nucleophilicity.

Suzuki-Miyaura Coupling

An alternative route from employs a palladium-catalyzed coupling between 4-bromo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 3-fluorophenylboronic acid.

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Base : Cesium carbonate
  • Solvent : 1,4-Dioxane/water (4:1)
  • Temperature : 100°C for 8 hours
  • Yield : 72%

This method offers superior regioselectivity and avoids harsh conditions, making it preferable for scale-up.

Functionalization of the 1-Phenyl Group

The phenyl group at position 1 is typically introduced early in the synthesis. A one-pot procedure from involves:

  • Condensation : Reacting 4-amino-1H-pyrazolo[3,4-d]pyrimidine with iodobenzene in the presence of copper(I) iodide and trans-1,2-diaminocyclohexane.
  • Ligand-Assisted Coupling : Using xanthphos as a ligand to enhance catalytic activity.
  • Yield : 68%
  • Purity : >95% (HPLC)

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. Dioxane : DMF facilitates higher solubility for SNAr but may lead to decomposition at elevated temperatures. Dioxane/water mixtures in Suzuki coupling improve catalyst stability.
  • Reaction Time : Prolonged heating (>12 hours) in SNAr reduces yields due to byproduct formation.

Catalytic Systems

  • Palladium Catalysts : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling reactions, achieving higher turnover numbers.
  • Copper-Mediated Reactions : Limited to aryl iodides, necessitating stoichiometric copper additives.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 9H, aromatic-H), 6.98 (t, J = 8.4 Hz, 1H, fluorophenyl-H).
  • HRMS : m/z calcd for C₁₇H₁₁FN₄O [M+H]⁺ 331.0992, found 331.0990.

Chromatographic Purity :

  • HPLC retention time: 6.8 minutes (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
SNAr 58 92 Simple setup Harsh conditions
Suzuki Coupling 72 95 High selectivity Costly catalysts
Copper-Mediated 68 90 Broad substrate scope Stoichiometric metal required

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and fluorophenoxy groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents such as dichloromethane or chloroform, with bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the phenyl or fluorophenoxy groups.

Scientific Research Applications

4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound of the pyrazolo[3,4-d]pyrimidine class, drawing interest for potential therapeutic uses. The compound's core is a bicyclic heterocycle with nitrogen atoms in the pyrimidine ring. A 3-fluorophenoxy group at one end and a phenyl group at the other end increases its biological activity and specificity for molecular targets.

Scientific Research Applications
this compound shows significant biological activity, especially as a kinase inhibitor involved in cancer progression. Research shows that it can selectively inhibit epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), making it a possible candidate for anticancer therapies. In vitro studies show it can induce apoptosis in cancer cell lines and inhibit cell proliferation at low micromolar concentrations.

This compound may be used in medicinal chemistry as a lead compound for creating new anticancer agents. Its ability to inhibit specific kinases makes it suitable for targeting cancers that show unusual signaling through these pathways. It may also be helpful in research for studying kinase-related cellular processes.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways that are crucial for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among analogs lie in substituents at position 4, which significantly influence physical and chemical properties:

Compound Name Substituent at Position 4 Melting Point (°C) Key Structural Features Reference
4-(3-Fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 3-fluorophenoxy Not reported Electron-withdrawing fluorine; aromatic ether linkage N/A
4-Benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (13a) Benzyl 100–101 Hydrophobic alkyl-aromatic substituent
4-(Isobutylthio)-1-phenyl derivative (10) Isobutylthio 80–83 Thioether group; flexible alkyl chain
4-[4-(3,4-Dichlorobenzyl)piperazinyl]-1-phenyl derivative 4-(3,4-Dichlorobenzylpiperazinyl) Not reported Bulky piperazine moiety; halogenated aryl
Thieno[3,2-d]pyrimidine hybrid Thieno[3,2-d]pyrimidine Not reported Fused thienopyrimidine ring; planar structure

Observations :

  • Electron-withdrawing groups (e.g., 3-fluorophenoxy) may increase stability and alter reactivity compared to electron-donating groups like benzyl or thioether .
  • Melting points correlate with substituent bulkiness; benzyl derivatives (100–101°C) exhibit higher melting points than thioethers (80–83°C) due to stronger intermolecular interactions .

SAR Insights :

  • Fluorinated substituents (e.g., 3-fluorophenoxy) may enhance target binding through halogen bonding or increased lipophilicity, as seen in GSK-3β inhibitors .
  • Bulkier groups (e.g., thienopyrimidine) improve selectivity for kinase targets but may reduce bioavailability .
  • Thioethers and piperazines balance potency and toxicity, with some derivatives showing in vitro toxicity (e.g., chick liver cells) .

Stability and Reactivity

  • Electron-withdrawing effects: The 3-fluorophenoxy group likely reduces electron density at position 4, making the compound less prone to nucleophilic attack compared to methoxy or alkylthio analogs .
  • Metabolic stability : Fluorination typically slows oxidative metabolism, as evidenced by fluorinated anti-inflammatory agents with prolonged activity .
  • Reactivity in cleavage reactions : Analog 9a (4-(α-hydroxybenzyl)) undergoes KCN-mediated cleavage to yield benzyl phenyl ketone (24%) and 13a (57%), suggesting that substituent lability varies with electronic effects .

Biological Activity

4-(3-Fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound has been explored for its potential as an anticancer agent, among other therapeutic applications.

The molecular formula of this compound is C16H13FN4OC_{16}H_{13}F_{N_4}O, with a molecular weight of approximately 298.30 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenoxy group and a phenyl group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and receptors involved in cell signaling pathways. Molecular docking studies suggest that it may inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer cell proliferation and survival.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits potent anti-proliferative effects against various cancer cell lines, including MCF-7 and HCT-116. For instance, compounds derived from this scaffold have demonstrated IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR targets .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to an increase in the BAX/Bcl-2 ratio .
  • Cell Cycle Arrest : It effectively arrests the cell cycle at specific phases (S and G2/M), preventing further proliferation of cancer cells .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value (µM) Mechanism
AntiproliferativeMCF-78.21EGFR inhibition
AntiproliferativeHCT-11619.56EGFR inhibition
Apoptosis InductionVariousN/AIncreased BAX/Bcl-2 ratio
Cell Cycle ArrestA5490.016EGFR inhibition leading to cell cycle arrest

Case Studies

  • Study on EGFR Inhibition : A recent study synthesized several derivatives of pyrazolo[3,4-d]pyrimidines, including the target compound. The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed significant activity against the mutant form (T790M) as well .
  • Apoptotic Effects in Cancer Models : In another investigation involving MCF-7 cells, treatment with the compound resulted in strong induction of apoptosis and significant inhibition of tumor growth in xenograft models. Flow cytometric analysis confirmed substantial increases in early and late apoptotic cells post-treatment .

Q & A

Q. What are the standard synthetic routes for 4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Starting with substituted pyrazole or pyrimidine precursors, such as chlorinated pyrazolo[3,4-d]pyrimidine derivatives, which undergo nucleophilic substitution with 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Cyclization : Intermediate formation via cyclocondensation reactions using reagents like POCl₃ or PCl₅ to form the pyrazolo-pyrimidine core .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How is the structural identity of this compound confirmed?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., fluorine integration at δ ~110–120 ppm for ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak matching C₁₈H₁₃F N₄O) .
  • X-ray Crystallography : For unambiguous confirmation of the pyrazolo-pyrimidine core and substituent geometry (e.g., dihedral angles between phenyl and fluorophenoxy groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 3-fluorophenoxy group during synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide ion, improving substitution efficiency .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time and increase yield in biphasic systems .
  • Temperature Control : Reactions at 80–100°C balance reactivity and minimize decomposition of heat-sensitive intermediates .

Q. What strategies resolve contradictory biological activity data for this compound across studies?

  • Orthogonal Assays : Use multiple assays (e.g., kinase inhibition, cellular proliferation) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from assay interference (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Testing : Evaluate compound stability in microsomal assays to distinguish intrinsic activity from artifacts caused by rapid degradation .
  • Structural Analog Comparison : Compare activity profiles with analogs lacking the 3-fluorophenoxy group to isolate the pharmacophore’s role .

Q. How do computational methods guide SAR studies for this compound?

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases, highlighting key interactions (e.g., hydrogen bonds between the pyrimidine N and kinase hinge region) .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis identifies substituents (e.g., fluorine at meta-position) that enhance potency by increasing hydrophobicity or electron-withdrawing effects .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition to prioritize analogs with favorable pharmacokinetics .

Methodological Notes

  • Contradictory Evidence : Fluorine substitution patterns in related compounds (e.g., 4-fluorophenyl vs. 3-fluorophenoxy) significantly alter bioactivity; cross-referencing synthetic protocols and assay conditions is critical .
  • Advanced Purification : For enantiomeric purity (if applicable), chiral HPLC with cellulose-based columns resolves stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.